(2E)-[4-(4-methylphenyl)-1,3-thiazol-2-yl](2-phenylhydrazinylidene)ethanenitrile
Description
(E)-4-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a cyanide group.
Properties
Molecular Formula |
C18H14N4S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2E)-N-anilino-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H14N4S/c1-13-7-9-14(10-8-13)17-12-23-18(20-17)16(11-19)22-21-15-5-3-2-4-6-15/h2-10,12,21H,1H3/b22-16+ |
InChI Key |
XZPPGFYPJPYYOP-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC=C3)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Next, the phenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of cyanide salts and appropriate solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
(E)-4-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyanide group can also play a role in inhibiting certain metabolic pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine share structural similarities.
Phenyl derivatives: Compounds like phenylhydrazine and phenylacetonitrile have similar phenyl groups.
Cyanide-containing compounds: Compounds such as benzyl cyanide and acetonitrile share the cyanide functional group.
Uniqueness
(E)-4-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is unique due to its combination of a thiazole ring, phenyl groups, and a cyanide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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